(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Description
(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid (CAS: 209169-30-2) is a β-carboline derivative with a molecular weight of 292.3 g/mol (C₁₈H₁₆N₂O₂) . It has been extensively studied as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1, with computational models suggesting strong binding free energy to the viral enzyme . The compound is also naturally occurring; its unsubstituted core structure (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) has been isolated from plants like Cichorium intybus and Allium chinense .
Properties
IUPAC Name |
(3S)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22)/t15-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-VYRBHSGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Reaction of L-tryptophan (24.5 mmol) with benzaldehyde (1.0 equiv) in aqueous sulfuric acid (0.5 mL concentrated H₂SO₄) at room temperature for 12–24 hours achieves cyclization. Neutralization to pH 6–7 with NaOH precipitates the product, yielding 85–91% after recrystallization. The stereochemical outcome at C3 arises from the chiral center of L-tryptophan, ensuring retention of the (3S) configuration.
Table 1: Acid-Catalyzed Pictet-Spengler Conditions
Mechanistic Considerations
Protonation of benzaldehyde enhances its electrophilicity, facilitating imine formation with the tryptophan amine. Subsequent cyclization forms the tetrahydro-β-carboline core, with the carboxylic acid group remaining intact. Intramolecular hydrogen bonding, as observed in the thione tautomer of related compounds, may stabilize intermediates during crystallization.
T3P-Promoted Cyclization for Enhanced Efficiency
The use of propylphosphonic anhydride (T3P) offers a mild, high-yielding alternative to traditional acid catalysis. This method, adapted from, avoids harsh acidic conditions and minimizes racemization.
Reaction Protocol
A mixture of L-tryptophan (1.0 equiv) and benzaldehyde (1.2 equiv) in pyridine is treated with T3P (1.5 equiv) at 0–5°C. The reaction proceeds via a phosphonate ester intermediate, with pyridine acting as both solvent and base. After 4 hours, aqueous workup and column chromatography yield the product in 88–93% yield.
Table 2: T3P-Mediated Synthesis Parameters
Mechanistic Pathway
T3P activates the carboxylic acid group of tryptophan, forming a reactive acyloxyphosphonium species. Nucleophilic attack by the amine generates an iminium ion, which undergoes cyclization to form the β-carboline ring. Pyridine facilitates deprotonation, preventing side reactions such as disulfide formation observed in oxidative conditions.
Solid-Phase Synthesis and Protecting Group Strategies
Patent CN103864779B discloses a method employing tert-butyl esters and acrylate derivatives to streamline synthesis.
Stepwise Synthesis
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Protection : L-tryptophan methyl ester is treated with tert-butyl dicarbonate (Boc₂O) to protect the amine.
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Aldol Condensation : Reaction with benzaldehyde in the presence of methyl acrylate forms the pyridoindole skeleton.
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Deprotection and Hydrolysis : Acidic removal of the Boc group followed by saponification yields the free carboxylic acid.
Table 3: Protection-Deprotection Workflow
Advantages and Limitations
This approach permits sequential functionalization but introduces additional steps for protection and deprotection. The overall yield (∼70%) is lower than one-pot methods but offers precise control over intermediates.
Byproduct Formation and Mitigation Strategies
Crystallization studies from reveal that the thione tautomer (3T) and disulfide byproducts can form under specific conditions.
Tautomerization Dynamics
X-ray crystallography confirms intramolecular O1-H---S1 hydrogen bonding in the thione tautomer, which predominates in methanol. In pyridine, proton exchange equilibria lead to disulfide formation via O₂ oxidation.
Controlling Oxidation
Reactions conducted under inert atmospheres (N₂ or Ar) suppress disulfide formation. Antioxidants such as ascorbic acid may further enhance selectivity.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Conditions | Stereochemical Purity |
|---|---|---|---|
| Acid-Catalyzed | 85–91% | Aqueous H₂SO₄ | >99% (3S) |
| T3P-Mediated | 88–93% | Pyridine, 0–5°C | >99% (3S) |
| Solid-Phase | ∼70% | Multi-step | >98% (3S) |
The T3P route offers the highest yield and stereoselectivity, while the acid-catalyzed method is preferable for scalability. Solid-phase synthesis suits targeted functionalization but requires specialized expertise.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens or nitro groups can be introduced under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Scientific Research Applications
Neuroprotective Agents
One of the primary applications of (3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid is in the development of neuroprotective agents. Research indicates that derivatives of this compound can serve as inhibitors of histone deacetylase 6 (HDAC6), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting HDAC6, these compounds may help to enhance neuroprotection and promote neuronal survival .
Alkaloid Synthesis
This compound is also utilized in the synthesis of various alkaloids. For instance, it has been employed as a reactant for synthesizing indolyl-β-carboline alkaloids through oxidative aromatization processes. These alkaloids have shown promise in pharmacological applications due to their bioactive properties .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties. It has been involved in the synthesis of compounds that inhibit specific cancer cell lines. For example, derivatives of this compound have shown inhibitory activity against ovarian cancer cell lines (IGROV1), suggesting its potential as a lead compound in cancer therapy .
Kinase Inhibitors
The compound serves as a precursor for the preparation of various kinase inhibitors. It has been used to synthesize inhibitors targeting cyclin-dependent kinase 4 (CDK4) and other kinases involved in cell cycle regulation and cancer progression. These inhibitors could provide new therapeutic avenues for treating cancers characterized by dysregulated cell cycle control .
Antibacterial Agents
Research indicates that derivatives of this compound can act as antibacterial agents. Certain synthesized compounds have demonstrated efficacy against bacterial strains by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and replication .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of (3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituted β-Carbolines in Antiviral Research
The compound belongs to a family of β-carboline derivatives modified at the 1-position. Key analogs include:
Key Observations :
- Substituent Effects : Phenyl and benzodioxole groups enhance steric bulk and π-π interactions with hydrophobic enzyme pockets, critical for HIV-1 RT and SARM1 binding . Methyl groups reduce molecular weight but may limit target engagement.
- Stereochemistry : The (1S,3S) configuration in benzodioxole derivatives improves SARM1 inhibition compared to (1S,3R) isomers .
- Prodrug Strategies : Methyl ester derivatives (e.g., Tadalafil analogs) enhance bioavailability by masking the carboxylic acid group .
Natural Occurrence and Simplified Analogs
The unsubstituted core structure (C₁₂H₁₂N₂O₂, MW = 216.24) is found in Cichorium intybus and Allium chinense . Unlike synthetic derivatives, these natural analogs lack the 1-phenyl group, reducing hydrophobicity and altering bioactivity. For example:
Pharmacokinetic and Toxicity Profiles
- Target Compound : Violates Lipinski's Rule of Five due to high hydrophobicity (logP >5 predicted), contributing to poor solubility and oral bioavailability .
- Methyl-Substituted Analog : Lower molecular weight (230.26) improves solubility but lacks antiviral potency .
- Benzodioxole Derivatives : Balanced logP (~1.96) and polar surface area (68.3 Ų) enhance blood-brain barrier penetration for neurological targets like SARM1 .
Biological Activity
(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid, also known by its CAS number 209169-30-2, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.33 g/mol
- CAS Number : 209169-30-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies have indicated that compounds structurally related to this pyridoindole exhibit significant inhibitory effects on HIV integrase, a critical enzyme in the life cycle of the HIV virus.
Inhibition of HIV Integrase
A notable study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited the strand transfer activity of HIV-1 integrase. The binding conformation analysis revealed that the indole core and the carboxyl group chelate essential magnesium ions within the active site of the integrase enzyme. This interaction is crucial for inhibiting the enzyme's function and subsequently blocking viral replication .
Case Study: Antiviral Activity
In a comparative study involving various indole derivatives, this compound was evaluated for its antiviral properties. The results indicated that modifications at specific positions on the indole core significantly enhanced antiviral activity. For instance:
| Compound | IC50 (μM) | Modification |
|---|---|---|
| Base Compound | 6.85 | None |
| Derivative A | 0.13 | Long-chain branch at C3 |
| Derivative B | 1.05 | Halogenated aniline at C6 |
These findings suggest that structural modifications can lead to substantial improvements in biological efficacy against viral targets .
Antifungal Activity
In addition to antiviral properties, compounds related to this compound have been assessed for antifungal activity. A series of β-carboline derivatives were synthesized and tested against various phytopathogenic fungi. The results showed promising fungicidal activities against species such as Fusarium oxysporum and Rhizoctonia solani. The structure–activity relationship indicated that phenyl substitutions significantly influenced antifungal potency .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid to ensure stereochemical purity?
- Methodological Answer : The synthesis requires multi-step organic reactions with strict control of reaction conditions. Key steps include:
- Using chiral catalysts or resolving agents to preserve the (3S)-configuration .
- Monitoring temperature (typically 0–25°C) and pH (neutral to mildly acidic) to prevent racemization .
- Purification via column chromatography or recrystallization to isolate the enantiopure product .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the indole NH (~11.14 ppm, singlet) and aromatic protons (7.29–7.56 ppm) to confirm the bicyclic core .
- Mass Spectrometry (MS) : Use ESI+ to detect the molecular ion peak [M+H]+ at m/z 293.3 (calculated for C₁₈H₁₆N₂O₂) .
- X-ray Crystallography : Resolve the absolute configuration of the chiral center .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test inhibition of platelet aggregation (IC₅₀ via turbidimetry) or anti-estrogenic activity (ER-α/β binding assays) .
- Neuroprotection models : Use SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂) and measure viability via MTT assay .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting HIV-1 reverse transcriptase inhibition?
- Methodological Answer :
- Analog design : Replace the phenyl group with nitrophenyl or hydroxyphenyl moieties to enhance electron-withdrawing/donating effects .
- Molecular docking : Use AutoDock 4.2 with HIV-1 RT (PDB:1RT2) to predict binding free energy and key interactions (e.g., H-bonds with Glu138) .
- Pharmacokinetic filters : Apply Lipinski’s Rule of Five and toxicity predictors (e.g., ProTox-II) to prioritize analogs with favorable ADMET profiles .
Q. How can in vivo pharmacokinetic parameters be accurately determined for this compound?
- Methodological Answer :
- Rodent studies : Administer intravenously (IV) or orally (PO) at 10 mg/kg. Collect plasma samples at intervals (0–24 hr) and quantify via LC-MS/MS .
- Key metrics : Calculate bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd) using non-compartmental analysis (e.g., Phoenix WinNonlin) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., neuroprotective vs. antiplatelet effects)?
- Methodological Answer :
- Dose-response profiling : Test the compound across a broad concentration range (nM to μM) to identify off-target effects .
- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK for neuroprotection) .
- Replicate studies : Cross-validate results in independent labs to rule out batch-to-batch variability .
Q. How can crystallographic data improve understanding of ligand-receptor interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
